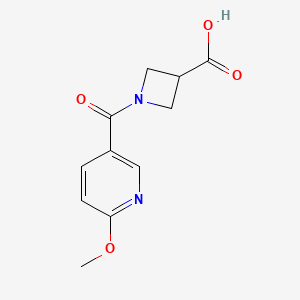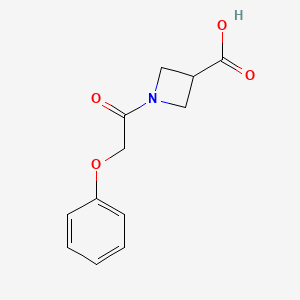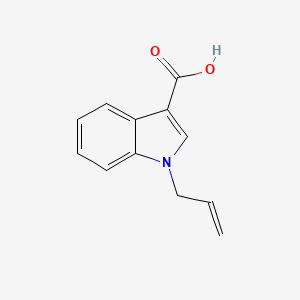
2-Propenoic acid, 3-(4-amino-2-methoxy-5-pyrimidinyl)-, ethyl ester, (2E)-
Descripción general
Descripción
2-Propenoic acid, 3-(4-amino-2-methoxy-5-pyrimidinyl)-, ethyl ester, (2E)-, otherwise known as 2-Propenoic acid, 3-(4-amino-2-methoxy-5-pyrimidinyl)-, ethyl ester, or 2E-PA, is a synthetic organic compound with a molecular weight of 284.3 g/mol. It is a white crystalline solid that is soluble in water and has a melting point of 128-132°C. 2E-PA is primarily used in scientific research as a research tool to study protein-ligand interactions and for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
- Synthesis of Heterocyclic β-Amino Acids : This compound is used in the synthesis of β-amino-5-pyrimidinepropanoic acid and its derivatives. These synthesized compounds have applications in peptide and peptidomimic synthesis (Bovy & Rico, 1993).
Chemopreventive Agent Research
- Cancer Chemoprevention : A derivative of this compound has shown promise as a chemopreventive agent for various types of cancer, particularly colon and tongue cancers. It has been characterized for its biological effects related to cancer growth and development (Curini et al., 2006).
Pharmaceutical and Medicinal Chemistry
- Development of Antimicrobial Agents : Derivatives of this compound are explored for their antimicrobial properties, making them potential candidates for new pharmaceuticals (Hossan et al., 2012).
Material Science and Polymer Chemistry
- Polybenzoxazine Synthesis : This compound has been explored in the synthesis of polybenzoxazines, a class of polymers, indicating its significance in material science and polymer chemistry (Trejo-Machin et al., 2017).
Crystallography
- Crystal Structure Studies : Research has been conducted to understand the crystal structures of derivatives of this compound, providing insights into its physical and chemical properties (Sinur et al., 1994).
Food Chemistry
- Study in Alcoholic Solutions : The transformation of related compounds in alcoholic solutions has been studied, contributing to the field of food chemistry (Dawidowicz & Typek, 2015).
Propiedades
IUPAC Name |
ethyl (E)-3-(4-amino-2-methoxypyrimidin-5-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-3-16-8(14)5-4-7-6-12-10(15-2)13-9(7)11/h4-6H,3H2,1-2H3,(H2,11,12,13)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRSKLLGJWTBFZ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=C(N=C1N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN=C(N=C1N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 3-(4-amino-2-methoxy-5-pyrimidinyl)-, ethyl ester, (2E)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



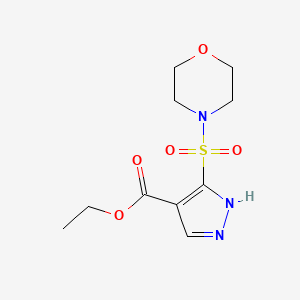
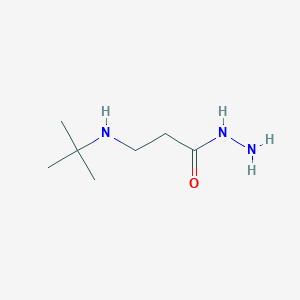
![N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine](/img/structure/B1532705.png)

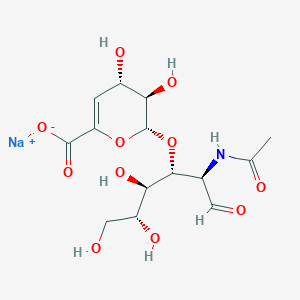
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)-oxime](/img/structure/B1532711.png)
![1-[2-(Methylamino)ethyl]cyclopentanol](/img/structure/B1532712.png)

